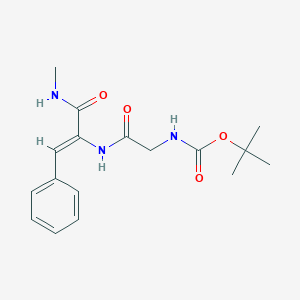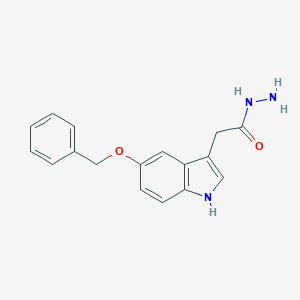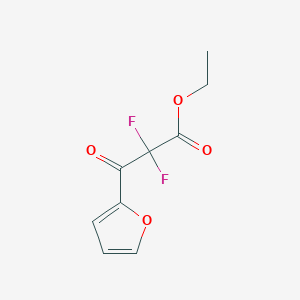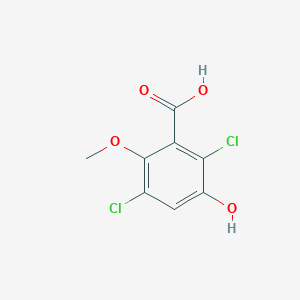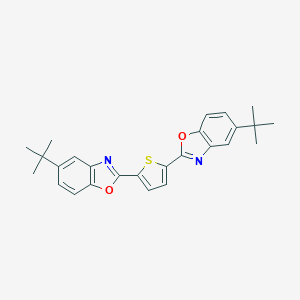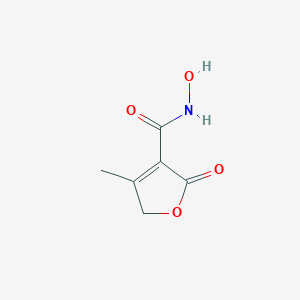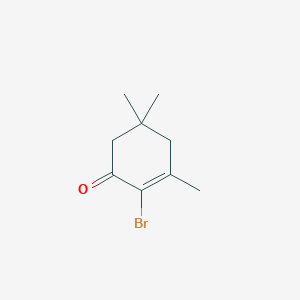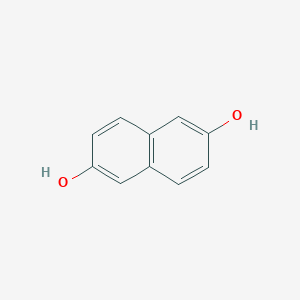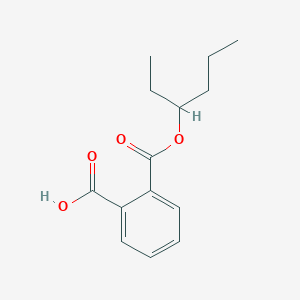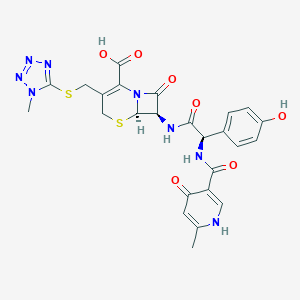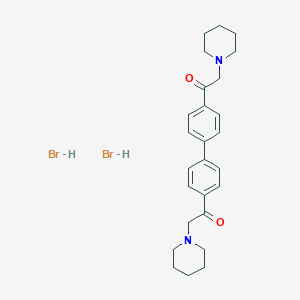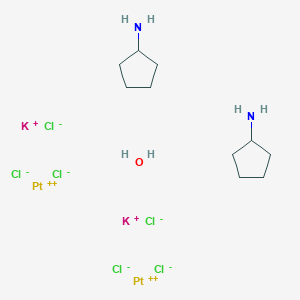
Trichloro(cyclopentylamine)platinate(0)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trichloro(cyclopentylamine)platinate(0), also known as C5H10NH2PtCl3, is a platinum-based compound that has been widely used in scientific research. It is a white, crystalline solid that is soluble in water and polar organic solvents. This compound is known for its ability to inhibit cell growth and induce cell death, making it a valuable tool in cancer research.
Wirkmechanismus
The mechanism of action of trichloro(cyclopentylamine)platinate(0) is not fully understood. However, studies have shown that it can induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the activity of DNA polymerase, which is involved in DNA replication. This inhibition can lead to DNA damage and cell death.
Biochemische Und Physiologische Effekte
Trichloro(cyclopentylamine)platinate(0) has been shown to have both biochemical and physiological effects. It can induce apoptosis in cancer cells, inhibit cell growth, and cause DNA damage. It has also been shown to affect the expression of certain genes involved in cancer progression. In terms of physiological effects, trichloro(cyclopentylamine)platinate(0) has been shown to cause nephrotoxicity in some animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
Trichloro(cyclopentylamine)platinate(0) has several advantages for lab experiments. It is relatively easy to synthesize and has been widely used in preclinical studies. It has also been shown to have anticancer properties, making it a valuable tool in cancer research. However, trichloro(cyclopentylamine)platinate(0) has limitations as well. It can cause nephrotoxicity in some animal studies, which can limit its use in certain experiments. It is also important to note that the anticancer properties of trichloro(cyclopentylamine)platinate(0) have not yet been fully explored, and further research is needed to fully understand its potential as a cancer treatment.
Zukünftige Richtungen
There are several future directions for research on trichloro(cyclopentylamine)platinate(0). One area of interest is its potential as a cancer treatment. Further studies are needed to fully understand its mechanism of action and its potential as a therapeutic agent. Another area of interest is its use in materials science. Trichloro(cyclopentylamine)platinate(0) has been shown to have unique optical properties, making it a potential candidate for use in optical devices. Finally, further studies are needed to fully understand the potential side effects of trichloro(cyclopentylamine)platinate(0) and to develop strategies to mitigate these effects.
Synthesemethoden
Trichloro(cyclopentylamine)platinate(0) can be synthesized by reacting cyclopentylamine with platinum(II) chloride in the presence of hydrochloric acid. The reaction produces trichloro(cyclopentylamine)platinate(0) as a white, crystalline solid. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
Trichloro(cyclopentylamine)platinate(0) has been widely used in scientific research for its anticancer properties. Studies have shown that this compound can inhibit cell growth and induce apoptosis in cancer cells. It has been used in preclinical studies to investigate its potential as a cancer treatment. Trichloro(cyclopentylamine)platinate(0) has also been used in other areas of research, such as neurobiology and materials science.
Eigenschaften
CAS-Nummer |
122792-68-1 |
|---|---|
Produktname |
Trichloro(cyclopentylamine)platinate(0) |
Molekularformel |
C10H24Cl6K2N2OPt2 |
Molekulargewicht |
869.4 g/mol |
IUPAC-Name |
dipotassium;cyclopentanamine;platinum(2+);hexachloride;hydrate |
InChI |
InChI=1S/2C5H11N.6ClH.2K.H2O.2Pt/c2*6-5-3-1-2-4-5;;;;;;;;;;;/h2*5H,1-4,6H2;6*1H;;;1H2;;/q;;;;;;;;2*+1;;2*+2/p-6 |
InChI-Schlüssel |
ARYLTLOLHGCTGR-UHFFFAOYSA-H |
SMILES |
C1CCC(C1)N.C1CCC(C1)N.O.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[K+].[K+].[Pt+2].[Pt+2] |
Kanonische SMILES |
C1CCC(C1)N.C1CCC(C1)N.O.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[K+].[K+].[Pt+2].[Pt+2] |
Synonyme |
KPt(cpa)Cl3 trichloro(cyclopentylamine)platinate(0) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



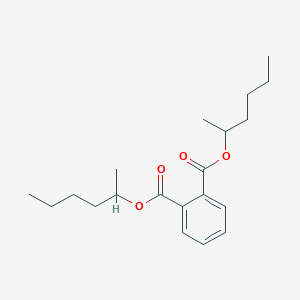
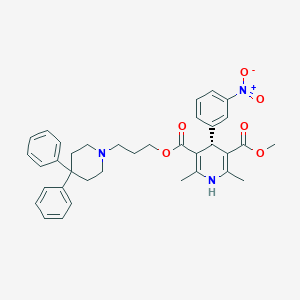
![Benzyl N-[2-(hydroxymethyl)phenyl]carbamate](/img/structure/B47119.png)
